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Introduction

Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum refining industry,

aimed at removing sulfur from various fuel streams.[1][2] The combustion of sulfur-containing

fuels releases sulfur dioxide (SO₂), a major contributor to acid rain and a risk to human health.

[1] Consequently, stringent environmental regulations mandate deep desulfurization of fuels

like diesel and gasoline. The core of the HDS process relies on robust catalysts, typically

composed of molybdenum disulfide (MoS₂), often promoted by cobalt (Co) or nickel (Ni), and

supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃).[1][2][3]

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O) is a common and water-soluble precursor

used in the synthesis of these molybdenum-based catalysts.[4][5][6] Its primary role is to

provide the molybdenum oxide species that are subsequently converted into the active MoS₂

phase through a sulfidation process. While essential as a molybdenum source, the presence of

sodium in the final catalyst is often a significant concern, as it can adversely affect catalytic

activity and stability.[7][8] This document provides detailed notes on the dual role of sodium
molybdate dihydrate and protocols for catalyst synthesis and evaluation.

1. Role of Sodium Molybdate Dihydrate as a Catalyst Precursor

Sodium molybdate dihydrate serves as a source of molybdate ions (MoO₄²⁻) in aqueous

solutions for catalyst preparation.[4][6] The synthesis of HDS catalysts generally involves
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impregnating a porous support material (e.g., γ-Al₂O₃) with a solution containing the

molybdenum precursor and a promoter salt (e.g., cobalt nitrate).[2] After impregnation, the

material is dried and calcined to convert the precursors into their respective oxides (e.g., MoO₃

and Co₃O₄). The final and most crucial step is sulfidation, where the oxide species are

transformed into the catalytically active mixed-metal sulfide phase, known as the Co-Mo-S

phase.[2][3]

Alternative synthesis routes, such as hydrothermal methods, also utilize sodium molybdate
dihydrate to produce MoS₂ nanostructures directly.[5][9][10]

2. Impact of Residual Sodium on Catalyst Performance

While sodium molybdate is a convenient precursor, the residual sodium (Na⁺) ions can be

detrimental to the catalyst's performance.

Deactivation: Sodium is a known catalyst poison in HDS. It can lead to a significant loss of

catalytic activity; a deposit of 1-3 wt% sodium can result in a 50% loss of activity.[8] The

deactivation mechanism involves the blocking of active sites and a reduction in the catalyst's

cracking function.[8]

Reduced Acidity: Sodium impregnation has been shown to neutralize the acid sites on the

catalyst support, which are important for certain hydrotreating reactions.[11]

Inhibition of Regeneration: Catalysts containing more than 0.25 wt% sodium are generally

not considered suitable for regeneration.[8] During the high-temperature regeneration

process, sodium can react with the alumina support, causing a drastic reduction in surface

area and leading to very low activity recovery.[8]

Effects on Selectivity: Some studies suggest that the concentration of sodium can have a

nonmonotonic effect on the selectivity of different HDS pathways.[7] An optimal, low

concentration of sodium might increase the selectivity toward the cost-effective direct

desulfurization (DDS) pathway over the hydrogenation (HYD) pathway.[7]

Data Presentation
Table 1: Effect of Sodium Deposition on HDS Catalyst Activity This table summarizes the

typical impact of sodium content on the activity of hydrotreating catalysts.
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Sodium Content on
Catalyst (wt%)

Approximate Activity
Reduction

Reference

1% 10-20% [8]

1-3% ~50% [8]

5% 40-50% [8]

Table 2: Comparison of Catalyst Properties with and without NaBH₄ Modification This table

shows the effect of a sodium-containing modifying agent (NaBH₄) on the physical properties of

a Co-Mo-S catalyst synthesized via a hydrothermal method.

Catalyst Sample
BET Specific
Surface Area (m²/g)

Key Observation Reference

Co-Mo-S (Standard) 1.214

Standard

hydrothermal

synthesis

[12]

Co-Mo-S (NaBH₄

Modified)
8.668

NaBH₄ addition

increases surface

area

[12]

Mandatory Visualizations
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Catalyst Preparation via Incipient Wetness Impregnation

Step 1: Precursor Solution Preparation

Step 2: Impregnation

Step 3: Drying and Calcination

Step 4: Sulfidation (Activation)

Dissolve Sodium Molybdate Dihydrate
in Deionized Water

Mix Solutions (optional, for co-impregnation)

Dissolve Promoter Salt
(e.g., Cobalt Nitrate) in Deionized Water

Add Precursor Solution to
γ-Alumina Support

Incipient Wetness Technique

Age the Mixture
(e.g., 2-4 hours at room temp)

Dry the Impregnated Support
(e.g., 120 °C overnight)

Transfer to Oven

Calcine in Air
(e.g., 400-500 °C for 2-4 hours)

Load Oxidic Catalyst into Reactor

Obtain Oxidic Precursor

Treat with H₂S/H₂ Mixture
at High Temperature (e.g., 350-400 °C)

F

Active Co-Mo-S Catalyst

Click to download full resolution via product page

Caption: Workflow for preparing a Co-Mo-S/γ-Al₂O₃ catalyst.
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Hydrodesulfurization (HDS) Reaction Pathways

Sulfur Compound
(e.g., Dibenzothiophene)

Co-Mo-S Active Site

+ H₂

Direct Desulfurization (DDS)
C-S Bond Cleavage

Hydrogenation (HYD)
Aromatic Ring Saturation

Sulfur-Free Aromatic
(e.g., Biphenyl) H₂S Hydrogenated Intermediate

(e.g., Tetrahydrodibenzothiophene)

C-S Bond Cleavage

Saturated Hydrocarbon
(e.g., Cyclohexylbenzene) H₂S

Click to download full resolution via product page

Caption: The two primary reaction pathways in HDS catalysis.
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Logical Flow of Sodium-Induced Catalyst Deactivation

Sodium Source
(e.g., from Precursor, Feedstock)

Sodium Deposition
on Catalyst Surface & Pores

Physical Blocking
of Active Sites

Neutralization of
Support Acid Sites

Promotion of Sintering
during Regeneration

Reduced HDS/HDN Activity Poor Activity Recovery
after Regeneration

Click to download full resolution via product page

Caption: How sodium deposition leads to catalyst deactivation.

Experimental Protocols
Protocol 1: Preparation of a Co-Mo/γ-Al₂O₃ Catalyst via Incipient Wetness Impregnation

This protocol describes a standard method for preparing a promoted HDS catalyst using

sodium molybdate dihydrate.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1682102?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682102?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O)

Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)

Gamma-Alumina (γ-Al₂O₃) spheres or extrudates, high surface area (>150 m²/g)

Deionized Water

Drying oven, Tube furnace

Procedure:

Support Preparation: Dry the γ-Al₂O₃ support at 120 °C for 4 hours to remove physisorbed

water. Allow to cool in a desiccator.

Determine Pore Volume: Measure the total pore volume of the dried γ-Al₂O₃ support by

water titration or use the value provided by the manufacturer. This is critical for the incipient

wetness technique.

Molybdenum Impregnation Solution: Prepare an aqueous solution of sodium molybdate
dihydrate. The volume of the solution should be equal to the total pore volume of the

alumina support to be used. The concentration should be calculated to achieve the desired

molybdenum loading (e.g., 8-15 wt% Mo).

First Impregnation: Add the molybdenum solution dropwise to the alumina support while

gently mixing. Ensure uniform wetting.

Drying: Age the wet material at room temperature for 2-4 hours in a covered container.

Subsequently, dry the impregnated support at 120 °C overnight.

Calcination: Calcine the dried material in a furnace under a flow of dry air. Ramp the

temperature at 5 °C/min to 450 °C and hold for 4 hours.

Cobalt Impregnation Solution: Prepare an aqueous solution of cobalt(II) nitrate hexahydrate.

The volume should again match the pore volume of the now MoO₃/γ-Al₂O₃ material. The

concentration should be calculated to achieve the desired cobalt loading (e.g., 2-4 wt% Co).

Second Impregnation: Repeat the impregnation procedure (Step 4) with the cobalt solution.
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Final Drying and Calcination: Repeat the drying (Step 5) and calcination (Step 6) procedures

to obtain the final oxidic catalyst precursor (CoO-MoO₃/γ-Al₂O₃).

Protocol 2: Hydrothermal Synthesis of a Co-Mo-S Catalyst

This protocol is adapted from a method for directly synthesizing the sulfide phase, which can

be modified with sodium-containing reagents.[12]

Materials:

Ammonium Molybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) (Note: Sodium molybdate can

also be used as the Mo source)

Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)

Thiourea (CH₄N₂S) - Sulfur source

(Optional) Sodium Borohydride (NaBH₄) - Modifying agent

Deionized Water

Teflon-lined stainless-steel autoclave

Procedure:

Solution Preparation: In a beaker, dissolve 2.47 g of ammonium molybdate tetrahydrate,

0.815 g of cobaltous nitrate hexahydrate, and 3.0 g of thiourea in 60 mL of deionized water.

[12]

Stirring: Stir the solution vigorously for 30 minutes at room temperature until all components

are fully dissolved.

(Optional Modification): To prepare a modified catalyst, slowly add 10.6 mg of sodium

borohydride to the solution and continue stirring for another 10 minutes.[12]

Hydrothermal Reaction: Transfer the solution into a 100 mL Teflon-lined autoclave. Seal the

autoclave and heat it to 200 °C for 8 hours.
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Cooling and Collection: Allow the autoclave to cool naturally to room temperature. Collect the

black precipitate by centrifugation or filtration.

Washing: Wash the collected product multiple times with deionized water and then with

ethanol to remove any unreacted precursors and impurities.

Drying: Dry the final Co-Mo-S catalyst product in a vacuum oven at 80 °C overnight.

Protocol 3: Catalyst Activity Testing for HDS

This protocol outlines a general procedure for evaluating the performance of a prepared HDS

catalyst in a lab-scale fixed-bed reactor.

Materials & Equipment:

Prepared HDS catalyst, crushed and sieved (e.g., 20-40 mesh)

High-pressure fixed-bed reactor system

Model sulfur compound solution (e.g., 0.2 wt% dibenzothiophene in n-dodecane)

High-pressure liquid pump

Mass flow controllers for gases (H₂, H₂S)

Gas chromatograph (GC) with a flame ionization detector (FID) or sulfur chemiluminescence

detector (SCD)

Procedure:

Catalyst Loading: Load a known amount (e.g., 0.5-1.0 g) of the sieved catalyst into the

reactor, mixed with inert SiC particles to ensure a stable catalyst bed and uniform flow

distribution.

Sulfidation (Activation):

Pressurize the reactor with hydrogen (H₂) to the desired reaction pressure (e.g., 3.0 MPa).
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Introduce a gas mixture of 10% H₂S in H₂ at a controlled flow rate.

Heat the reactor to 350-400 °C at a rate of 3-5 °C/min and hold for 4-6 hours to ensure

complete sulfidation of the oxidic precursor.

HDS Reaction:

After sulfidation, switch the gas flow to pure hydrogen.

Introduce the liquid feed (model sulfur compound solution) into the reactor using the high-

pressure pump at a set liquid hourly space velocity (LHSV).

Maintain constant reaction conditions: Temperature (e.g., 300-360 °C), Pressure (e.g., 3.0

MPa), and H₂/oil ratio.[13]

Product Analysis:

Collect liquid product samples periodically after the reaction reaches a steady state.

Analyze the samples using a GC to determine the concentration of the sulfur compound

and the desulfurized products.

Performance Calculation: Calculate the HDS conversion based on the disappearance of the

parent sulfur compound. Analyze the product distribution to determine the selectivity towards

the DDS and HYD pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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